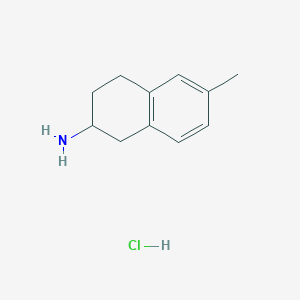

6-甲基-1,2,3,4-四氢萘-2-胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds has been explored through several methodologies, highlighting the diverse approaches to obtaining tetrahydronaphthalene derivatives. Göksu et al. (2003) described a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol starting from naphthalene-2,3-diol, demonstrating a multi-step process with an overall yield of 44% (Göksu et al., 2003). Additionally, Han et al. (2007) developed a large-scale stereoselective process for a related compound, showcasing the scalability of these synthesis processes (Han et al., 2007).

Molecular Structure Analysis

Zhang et al. (2006) prepared a related compound through condensation, revealing insights into the molecular structure, including intramolecular hydrogen bonding and the formation of centrosymmetric dimers in the crystal structure (Zhang et al., 2006).

Chemical Reactions and Properties

Nichols et al. (1984) explored the chemical reactions of a similar compound, noting that methylation at the 2-position abolished DA1 dopamine agonist activity, indicating the sensitivity of biological activity to minor structural changes (Nichols et al., 1984).

Physical Properties Analysis

Although specific studies on the physical properties of "6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride" were not directly identified, research on related compounds provides a basis for understanding the potential physical characteristics of tetrahydronaphthalene derivatives.

Chemical Properties Analysis

The chemical properties of tetrahydronaphthalene derivatives have been the focus of various studies. For instance, the work by Orsini et al. (2005) on a chiral auxiliary for asymmetric Reformatsky reactions showcases the chemical versatility and reactivity of related compounds (Orsini et al., 2005).

科学研究应用

合成和结构研究

- 合成方法:该化合物已被用于各种合成过程中。例如,它已被用于合成复杂结构,如六氢-1′H,2H-螺[苯并[f]异喹啉-1,2′-萘]-1′-酮,表明其在有机合成中作为多功能构建块的作用 (Malkova et al., 2014)。

- 分子结构分析:研究已集中在理解四氢萘衍生物的分子结构上,这对于药物化学和材料科学中的应用至关重要 (Kaiser et al., 2023)。

化学反应和性质

- 化学反应研究:已进行了涉及该化合物的化学反应的研究,如氧化反应和氢化锡反应,为了解其化学行为和潜在应用提供了见解 (Podestá等,1989)。

- 立体化学和合成:对相关化合物的立体化学研究,如酰保护氨基萘酮的立体选择性还原,对于理解如何在各种合成途径中操纵这种化学物质至关重要 (Wei-dong, 2013)。

药物研究

- 药物合成和衍生物:已探索其衍生物用于合成各种药物,表明其在药物研究中的潜力。例如,使用四氢萘衍生物合成多巴胺受体激动剂的研究突显了其在神经药理学中的相关性 (Mcdermed et al., 1975)。

材料科学和其他应用

- 材料科学应用:该化合物的衍生物已被用于合成吲哚等材料,这些材料具有广泛的应用,从有机电子到制药 (Yi et al., 2005)。

作用机制

Target of Action

The primary target of 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is believed to be the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two important neurotransmitters involved in mood regulation and other neurological functions .

Mode of Action

6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride acts by inhibiting the reuptake of serotonin and norepinephrine . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . It is also likely to induce the release of these neurotransmitters .

Biochemical Pathways

The compound affects the serotonergic and noradrenergic pathways . By inhibiting the reuptake of serotonin and norepinephrine, it enhances the signaling in these pathways . The downstream effects include improved mood and reduced symptoms of depression and anxiety .

Result of Action

The result of the action of 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is an enhancement of serotonergic and noradrenergic neurotransmission . This can lead to improved mood and reduced symptoms of depression and anxiety .

属性

IUPAC Name |

6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-2-3-10-7-11(12)5-4-9(10)6-8;/h2-3,6,11H,4-5,7,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGHZRCNWIZZJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(CC2)N)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955076 |

Source

|

| Record name | 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33448-19-0 |

Source

|

| Record name | 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2486755.png)

![N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide](/img/structure/B2486758.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2486760.png)

![7-Fluoro-2-methyl-3-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2486761.png)

![[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine](/img/structure/B2486764.png)

![N-(2,5-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2486768.png)

![[2-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B2486769.png)

![3-(((6-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2486773.png)